molecular formula C18H22ClNO4 B602236 Coclaurine Related Compound 1 CAS No. 138644-99-2

Coclaurine Related Compound 1

Cat. No. B602236
M. Wt: 351.8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“Coclaurine Related Compound 1” is an analog of Coclaurine, a benzyltetrahydroisoquinoline alkaloid extracted from Magnolia salicifolia . Coclaurine is a nicotinic acetylcholine receptor antagonist and belongs to the class of tetrahydroisoquinoline alkaloids .


Molecular Structure Analysis

The molecular formula of “Coclaurine Related Compound 1” is C18H22ClNO4 . Its average mass is 351.825 Da .

Scientific Research Applications

Anti-HIV Properties

Coclaurine and its analogs have shown promising results as anti-HIV agents. Studies found that coclaurine and its structural analogs demonstrated potent anti-HIV activity with significant therapeutic index values. The research indicates that coclaurine and its derivatives could serve as new leads for the development of anti-AIDS agents, showing a notable potential in the field of antiviral research (Kashiwada et al., 2005).

Potential in Hypertension Treatment

Coclaurine derivatives have been examined for their potential as antihypertensive agents with a dual mechanism of action. The introduction of certain groups to the coclaurine molecule resulted in derivatives that exhibited both adrenergic antagonist activity and calcium channel blocking activity. This dual action suggests that these derivatives could be promising leads for the development of novel antihypertensive drugs (Iturriaga-Vásquez et al., 2003).

Enzyme Characterization

Research has been conducted on the coclaurine N-methyltransferase enzyme, which plays a critical role in the biosynthesis of coclaurine. The enzyme was purified from Coptis japonica cells, and its properties, including substrate specificity, were studied in detail. This research contributes to the understanding of the biosynthesis of coclaurine and related alkaloids (Choi et al., 2001).

Role in Estrogen Induction and Follicle Development

Coclaurine has been studied for its role in inducing estrogen production and the development of follicles pre-ovulation. The research suggests that coclaurine and certain plant extracts containing it can stimulate hormonal induction through various proteins and pathways, thereby aiding in increasing estrogen levels. This indicates a potential application in treating fertility-related issues and menstrual disorders (Noviyanti et al., 2020).

Inhibition of Nicotinic Acetylcholine Receptors

Coclaurine and its derivatives have been evaluated for their effects on nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological processes. These studies help in understanding the interaction of coclaurine derivatives with nAChRs and their potential therapeutic applications in disorders related to these receptors (Exley et al., 2005).

Future Directions

While specific future directions for “Coclaurine Related Compound 1” are not mentioned in the available resources, plant-based alkaloids, such as coclaurine, have been reported as active or potentially active in cancer treatment . This suggests that “Coclaurine Related Compound 1” could potentially be explored for similar applications.

properties

IUPAC Name

4-[[(1S)-7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]benzene-1,2-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4.ClH/c1-19-6-5-12-9-18(23-2)17(22)10-13(12)14(19)7-11-3-4-15(20)16(21)8-11;/h3-4,8-10,14,20-22H,5-7H2,1-2H3;1H/t14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYVVORANBZHOP-UQKRIMTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)O)O)O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC(=C(C=C3)O)O)O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[(1S)-7-Hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]benzene-1,2-diol;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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